molecular formula C31H39FN4O9 B549455 Caspase-1 Inhibitor VI

Caspase-1 Inhibitor VI

Cat. No.: B549455
M. Wt: 630.7 g/mol
InChI Key: MVPQJUFFTWWKBT-UYDLRUHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Caspase-1 Inhibitor VI involves the use of specific peptide sequences and chemical modifications. The compound is synthesized by incorporating the peptide sequence Z-Tyr-Val-Ala-Asp (OMe)-CH₂F into a cell-permeable and irreversible inhibitor structure . The reaction conditions typically involve the use of highly pure dimethyl sulfoxide (DMSO) for reconstitution . Industrial production methods for this compound are not widely documented, but the synthesis generally follows standard peptide synthesis protocols.

Chemical Reactions Analysis

Caspase-1 Inhibitor VI undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can alter the chemical structure of the inhibitor.

    Hydrolysis: The compound can be hydrolyzed under certain conditions, leading to the breakdown of the peptide bonds.

Common reagents used in these reactions include DMSO for reconstitution and various solvents for peptide synthesis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Caspase-1 Inhibitor VI has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Caspase-1 Inhibitor VI is unique in its ability to irreversibly inhibit multiple caspases, including caspase-1, caspase-4, and caspase-5 . Similar compounds include:

These compounds differ in their specificity, potency, and mechanism of action, highlighting the uniqueness of this compound in targeting multiple caspases.

Properties

Molecular Formula

C31H39FN4O9

Molecular Weight

630.7 g/mol

IUPAC Name

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate

InChI

InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24?,27-/m0/s1

InChI Key

MVPQJUFFTWWKBT-UYDLRUHXSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Key on ui application

Cell permeable fluoromethyl ketone (FMK)-derivatized peptides act as effective irreversible Caspase inhibitors with no cytotoxic effects and, therefore, are useful tools for studying Caspase activity.

Purity

>98%

sequence

Z-YVAD-FMK

solubility

Soluble in DMSO

source

Synthetic

storage

-20°C

Synonyms

enzyloxycarbonyltyrosyl-valyl-alanyl-aspartic acid fluoromethyl ketone
Z-YVAD-FMK

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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